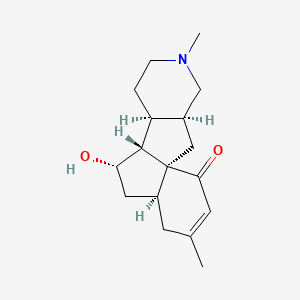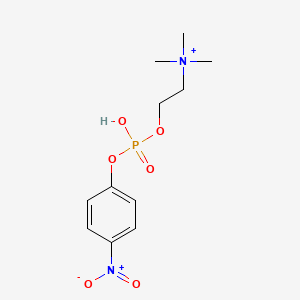
Thalifoline
Descripción general
Descripción
La talifolina es un alcaloide isoquinolínico que se ha identificado en diversas especies vegetales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La talifolina se puede sintetizar mediante la reacción de ciclización del isocianato de β-feniletilo a la lactama de N-metilisoquinolina utilizando Magic Methyl. Además, se emplea la escisión regioselectiva de los grupos metoxilo aromáticos con metionina y ácido metanosulfónico .
Métodos de producción industrial: La producción industrial de talifolina implica el uso de técnicas avanzadas de síntesis orgánica para garantizar un alto rendimiento y pureza. El proceso suele incluir múltiples etapas de purificación y caracterización para cumplir con los estándares necesarios para la investigación y la aplicación .
Análisis De Reacciones Químicas
Tipos de reacciones: La talifolina sufre diversas reacciones químicas, que incluyen:
Oxidación: La talifolina se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la talifolina.
Sustitución: La talifolina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y agentes alquilantes.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir diversos compuestos de isoquinolina reducidos .
Aplicaciones Científicas De Investigación
La talifolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus propiedades antifúngicas y su posible uso en el control de infecciones fúngicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antifúngicas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de la talifolina implica su interacción con dianas moleculares específicas. Se sabe que inhibe el crecimiento de los hongos interfiriendo con la síntesis de la pared celular de los hongos. Las vías moleculares y los objetivos exactos aún se están investigando, pero se cree que implica la interrupción de los procesos enzimáticos clave dentro de las células fúngicas .
Compuestos similares:
- Corypalline
- Cherylline
- N-methylcorydaldine
- Liriodenine
Comparación: La talifolina es única entre estos compuestos debido a sus propiedades antifúngicas específicas y las rutas sintéticas particulares utilizadas para su producción. Mientras que otros alcaloides isoquinolínicos como la corypalline y la cherylline comparten algunas similitudes estructurales, las reacciones químicas y las aplicaciones distintivas de la talifolina la diferencian .
Comparación Con Compuestos Similares
- Corypalline
- Cherylline
- N-methylcorydaldine
- Liriodenine
Comparison: Thalifoline is unique among these compounds due to its specific antifungal properties and the particular synthetic routes used for its production. While other isoquinoline alkaloids like corypalline and cherylline share some structural similarities, this compound’s distinct chemical reactions and applications set it apart .
Propiedades
IUPAC Name |
7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKMGEQXTYQXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176208 | |
| Record name | Thalifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21796-15-6 | |
| Record name | 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21796-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thalifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thalifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)
![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)
![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)

![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B1213778.png)
![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)

